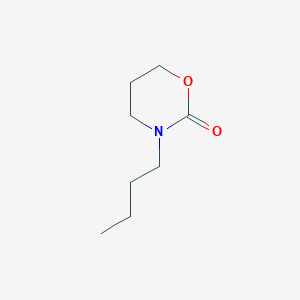

3-Butyl-1,3-oxazinan-2-one

Description

Structure

2D Structure

Properties

CAS No. |

61308-49-4 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-butyl-1,3-oxazinan-2-one |

InChI |

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7-11-8(9)10/h2-7H2,1H3 |

InChI Key |

HIHCQFLBISZDOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCOC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butyl-1,3-oxazinan-2-one: Structure, Properties, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 3-Butyl-1,3-oxazinan-2-one. It is important to note that this specific compound is not well-documented in current chemical literature and databases. Therefore, this guide also includes data on the parent compound, 1,3-oxazinan-2-one, and a closely related analogue, 3-Butyl-1,3-oxazolidin-2-one, to provide valuable context and comparative data.

Introduction to 1,3-Oxazinan-2-ones

1,3-Oxazinan-2-ones are a class of six-membered heterocyclic compounds containing a cyclic carbamate (or urethane) functional group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The nitrogen and oxygen atoms in the ring provide opportunities for hydrogen bonding and other molecular interactions, making them attractive moieties for designing compounds with specific pharmacological profiles.

This compound: Structure and Identity

Chemical Structure:

To clarify the structural differences, the following diagram illustrates the distinction between the requested, but undocumented, this compound and its well-documented five-membered ring analogue, 3-Butyl-1,3-oxazolidin-2-one.

Caption: Structural comparison of this compound and 3-Butyl-1,3-oxazolidin-2-one.

Physicochemical Properties: A Comparative Analysis

Due to the lack of specific data for this compound, this section presents the available information for the parent compound, 1,3-Oxazinan-2-one, and the butyl-substituted five-membered ring analogue, 3-Butyl-1,3-oxazolidin-2-one. These data provide a baseline for estimating the properties of the target compound.

| Property | 1,3-Oxazinan-2-one | 3-Butyl-1,3-oxazolidin-2-one |

| CAS Number | 5259-97-2[1][2] | 23288-01-9[3][4] |

| Molecular Formula | C₄H₇NO₂[1][2] | C₇H₁₃NO₂[3][4] |

| Molecular Weight | 101.10 g/mol [2] | 143.18 g/mol [3] |

| Physical Form | Solid[5] | Liquid (Predicted) |

| Boiling Point | Not available | 287.7 °C at 760 mmHg[4] |

| Density | Not available | 1.038 g/cm³[4] |

| Refractive Index | Not available | 1.459[4] |

| Flash Point | Not applicable | 127.8 °C[4] |

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

While a specific protocol for this compound is not published, a general and efficient method for the synthesis of N-substituted 1,3-oxazinan-2-ones has been described. This involves a three-component, one-pot reaction.[6]

General Experimental Protocol

A plausible synthetic route involves the reaction of a primary amine (in this case, butylamine) with 1,3-dibromopropane and a carbonate source, such as tetraethylammonium bicarbonate, in a suitable solvent like methanol at room temperature.[6]

Reaction Scheme:

Butylamine + 1,3-Dibromopropane + [Et₄N]HCO₃ → this compound

The following diagram illustrates the generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of N-substituted 1,3-oxazinan-2-ones.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the literature. For researchers aiming to synthesize this compound, standard spectroscopic techniques would be required for structural confirmation.

Biological and Pharmacological Potential

The 1,3-oxazinan-2-one core is a component of some pharmacologically active compounds. For example, it is found in certain herbicides that act by inhibiting protoporphyrinogen IX oxidase. While no specific biological activity has been reported for this compound, its structural similarity to other bioactive molecules suggests that it could be a candidate for screening in various biological assays, particularly in agrochemical or pharmaceutical research.

Conclusion

This compound is a chemical entity that is not extensively characterized in the public domain. This guide has provided a theoretical structure and a potential synthetic pathway based on established methods for related compounds. The physicochemical data for the parent heterocycle and a closely related five-membered ring analogue have been presented to serve as a useful reference for researchers. Further experimental work is necessary to synthesize and characterize this compound and to explore its potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Butyl-1,3-oxazolidin-2-one | C7H13NO2 | CID 567723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemnet.com [chemnet.com]

- 5. 1,3-Oxazinan-2-one DiscoveryCPR 5259-97-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Physicochemical Characteristics of 3-Butyl-1,3-oxazinan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Butyl-1,3-oxazinan-2-one, a member of the N-substituted 1,3-oxazinan-2-one chemical family. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a compilation of computed data for the parent scaffold, 1,3-oxazinan-2-one, and experimental data for a closely related analog, N-cyclohexyl-1,3-oxazinan-2-one. This guide also details standardized experimental protocols for determining key physicochemical parameters, offering a framework for the empirical characterization of this and similar molecules. Furthermore, this document outlines the general synthesis and potential biological significance of the 1,3-oxazinan-2-one core, providing context for its relevance in medicinal chemistry and drug development.

Introduction

The 1,3-oxazinan-2-one moiety is a heterocyclic scaffold of significant interest in medicinal chemistry. Compounds incorporating this ring system have demonstrated a wide array of biological activities, including potential as anticancer and antibacterial agents. The N-substituted derivatives, in particular, offer a versatile platform for tuning the molecule's physicochemical and pharmacological properties. This compound, with its N-butyl substitution, represents a specific analog within this class. Understanding its physicochemical characteristics is crucial for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents.

Physicochemical Properties

Data Summary of Analogous Compounds

The following tables summarize the available computed and experimental data for the parent 1,3-oxazinan-2-one and N-cyclohexyl-1,3-oxazinan-2-one to provide a comparative reference.

Table 1: Computed Physicochemical Properties of 1,3-Oxazinan-2-one

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | PubChem[1] |

| Molecular Weight | 101.10 g/mol | PubChem[1] |

| XLogP3-AA | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 101.047678466 | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Table 2: Experimental and Analytical Data for N-Cyclohexyl-1,3-oxazinan-2-one

| Property | Value | Source |

| Melting Point | 60–61 °C | ResearchGate[2] |

| Infrared (IR) Spectrum (neat, cm⁻¹) | 2927, 2852, 1666, 1484, 1432, 1286, 1108, 756 | ResearchGate[2] |

| ¹H NMR (CDCl₃, δ) | 1.05–1.82 (m, 10 H), 1.98 (quint, J = 6.0 Hz, 2 H), 3.32 (t, J = 6.0 Hz, 2 H), 3.65 (m, 1 H), 4.21 (t, J = 5.3 Hz, 2 H) | ResearchGate[2] |

| ¹³C NMR (CDCl₃, δ) | 22.2, 25.4, 25.5, 29.4, 39.3, 55.5, 65.8, 153.2 | ResearchGate[2] |

| Mass Spectrum (m/z) | 183 (34) [M⁺], 55 (31), 74 (24), 54 (22), 68 (16), 39 (13) | ResearchGate[2] |

| Elemental Analysis (Calcd.) | C, 65.54; H, 9.35; N, 7.64 | ResearchGate[2] |

| Elemental Analysis (Found) | C, 65.63; H, 9.40; N, 7.69 | ResearchGate[2] |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the physicochemical properties of this compound, the following standard experimental protocols are provided.

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A general one-pot, three-component reaction can be employed for the synthesis of N-substituted 1,3-oxazinan-2-ones.[2]

-

Materials: 3-Bromopropan-1-ol, an appropriate primary amine (e.g., butylamine), potassium carbonate (K₂CO₃), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

A mixture of the primary amine and potassium carbonate is stirred in the solvent.

-

3-Bromopropan-1-ol is added to the mixture.

-

The reaction is heated under reflux until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

The solvent is evaporated, and the residue is worked up to isolate the crude product.

-

Purification is typically achieved by column chromatography.

-

General workflow for the synthesis of this compound.

Melting Point Determination

-

Apparatus: Capillary melting point apparatus, capillary tubes.

-

Procedure:

-

A small amount of the purified solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

-

Boiling Point Determination (for liquid compounds)

-

Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, capillary tube (sealed at one end).

-

Procedure (Capillary Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

Solubility Assessment

-

Materials: Test tubes, a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously at a controlled temperature (e.g., room temperature).

-

The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant.

-

Workflow for determining the solubility of the compound.

pKa Determination

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is placed in a beaker with a magnetic stir bar and a calibrated pH electrode.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, the broader class of 1,3-oxazine derivatives has shown promise in various therapeutic areas. For instance, certain derivatives have been investigated for their activity as:

-

Anticancer Agents: Some 1,3-oxazinan-2-one containing compounds have been designed as tubulin inhibitors, which interfere with microtubule dynamics, a critical process in cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

-

Antibacterial Agents: Chiral 1,3-oxazinan-2-one derivatives have exhibited potent activity against Gram-positive bacteria. The exact mechanism of action is often target-specific and requires further investigation for each compound.

The N-butyl group in this compound will influence its lipophilicity, which in turn affects its ability to cross cell membranes and interact with potential intracellular targets.

Conceptual relationship of physicochemical properties to biological activity.

Conclusion

This compound is a compound of interest within the broader class of N-substituted 1,3-oxazinan-2-ones, a scaffold with demonstrated biological potential. While specific experimental physicochemical data for this particular molecule are currently scarce, this guide provides a framework for its characterization by presenting data on analogous compounds and detailing standard experimental protocols. The provided methodologies for synthesis and property determination will aid researchers in the empirical investigation of this and similar compounds. Further studies are warranted to fully elucidate the physicochemical profile of this compound and to explore its potential applications in drug discovery and development.

References

Spectroscopic Profile of 3-Butyl-1,3-oxazinan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Butyl-1,3-oxazinan-2-one. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of data extrapolated from the parent compound, 1,3-oxazinan-2-one, and predicted values based on established spectroscopic principles. The information herein serves as a foundational resource for the characterization and analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a six-membered 1,3-oxazinane ring substituted with a butyl group at the nitrogen atom (N-3) and a carbonyl group at the C-2 position. The spectroscopic analysis of this molecule is crucial for its identification, purity assessment, and structural elucidation. The primary analytical techniques covered in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted and extrapolated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.45 | t | 2H | O-CH ₂-CH₂ (C6) |

| ~ 3.20 | t | 2H | N-CH ₂-CH₂ (C4) |

| ~ 3.15 | t | 2H | N-CH ₂-(CH₂)₂-CH₃ |

| ~ 1.95 | p | 2H | CH₂-CH ₂-CH₂ (C5) |

| ~ 1.55 | sextet | 2H | N-CH₂-CH ₂-CH₂-CH₃ |

| ~ 1.35 | sextet | 2H | N-(CH₂)₂-CH ₂-CH₃ |

| ~ 0.90 | t | 3H | N-(CH₂)₃-CH ₃ |

t = triplet, p = pentet, sextet

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C =O (C2) |

| ~ 67.0 | O-C H₂ (C6) |

| ~ 45.0 | N-C H₂ (C4) |

| ~ 48.0 | N-C H₂-(CH₂)₂-CH₃ |

| ~ 29.0 | N-CH₂-C H₂-CH₂-CH₃ |

| ~ 25.0 | CH₂-C H₂-CH₂ (C5) |

| ~ 20.0 | N-(CH₂)₂-C H₂-CH₃ |

| ~ 13.8 | N-(CH₂)₃-C H₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2850 | Strong | C-H stretch (alkyl) |

| ~ 1680 | Strong | C=O stretch (cyclic carbamate) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1100 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 157 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 100 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet before scanning the sample.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program to separate the compound from any impurities.

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range of m/z 40 to 400.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Synthesis and Characterization of Novel 1,3-Oxazinan-2-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products. Its unique structural and electronic properties have made it an attractive target for medicinal chemists and drug discovery programs. This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,3-oxazinan-2-one derivatives. It details robust synthetic protocols, thorough characterization methodologies, and insights into their mechanisms of action, with a focus on their potential as antiviral and anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic agents.

Introduction

1,3-Oxazinan-2-ones are six-membered heterocyclic compounds containing a carbamate functionality within the ring. This structural feature imparts a unique combination of rigidity and polarity, making them ideal scaffolds for interaction with biological targets. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and, most notably, antiviral and anticancer properties.[1][2][3][4] A prominent example is Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[4][5] Furthermore, certain 1,3-oxazinan-2-one derivatives have shown potent activity as tubulin polymerization inhibitors, a validated mechanism for anticancer drug action.[6][7]

This guide will explore two versatile and efficient synthetic strategies for the preparation of 1,3-oxazinan-2-one derivatives: a one-pot, three-component reaction and a chiral synthesis from carbohydrate precursors. Detailed experimental protocols are provided, along with comprehensive characterization data for representative compounds. Additionally, the underlying mechanisms of action for their anti-HIV and anticancer activities are discussed and visualized through signaling pathway diagrams.

Synthetic Methodologies

One-Pot, Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones

This method provides a straightforward and efficient route to a variety of N-substituted 1,3-oxazinan-2-ones from readily available starting materials.[8] The reaction proceeds via the in situ formation of a carbamate intermediate, followed by intramolecular cyclization.

Caption: One-Pot Synthesis Workflow.

-

To a solution of a primary amine (1.0 mmol) in methanol (10 mL), add tetraethylammonium bicarbonate (1.2 mmol) and 1,3-dibromopropane (1.1 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted 1,3-oxazinan-2-one.

Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

This stereoselective synthesis utilizes a chiral precursor derived from a carbohydrate to yield enantiomerically pure 1,3-oxazinan-2-ones, which are valuable for structure-activity relationship (SAR) studies.[9][10]

-

Amide Formation: To a solution of optically pure 3-hydroxy-γ-butyrolactone (1.0 mmol) in a suitable solvent (e.g., methanol), add a primary amine (1.1 mmol). Stir the mixture at room temperature until the lactone is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude amide.

-

Reduction: Dissolve the crude amide in an appropriate solvent (e.g., THF) and treat with a reducing agent (e.g., lithium aluminum hydride) at 0 °C. Allow the reaction to warm to room temperature and stir until the amide is fully reduced. Quench the reaction carefully with water and filter the mixture. Concentrate the filtrate to obtain the crude amino alcohol.

-

Carbonylation and Cyclization: Dissolve the crude amino alcohol in a suitable solvent (e.g., dichloromethane) and treat with a carbonylating agent (e.g., triphosgene or carbonyldiimidazole) in the presence of a base (e.g., triethylamine) at 0 °C. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the chiral 1,3-oxazinan-2-one.

Characterization of 1,3-Oxazinan-2-one Derivatives

The synthesized compounds are characterized by a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Caption: From Synthesis to Pure Product.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the molecular structure. Key diagnostic signals include the chemical shifts of the protons and carbons in the oxazinane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups. A strong absorption band in the region of 1680-1720 cm-1 is indicative of the carbonyl group of the cyclic carbamate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound and confirm its molecular formula.

Physical Properties

-

Melting Point (m.p.): The melting point of solid derivatives is determined to assess their purity.

-

Yield: The percentage yield of the purified product is calculated based on the limiting reagent.

Representative Characterization Data

| Compound ID | R-Group | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| 3a | Benzyl | 60 | N/A | 7.19–7.33 (m, 5H), 4.45 (s, 2H), 4.25 (t, J=5.4 Hz, 2H), 3.31 (t, J=6.4 Hz, 2H), 2.04 (m, 2H) | 153.0, 138.4, 128.4, 127.3, 127.1, 66.5, 49.6, 45.0, 22.2 | 1685 (C=O) |

| 3h | n-Octyl | 62 | Semi-solid | 4.25 (t, J=5.4 Hz, 2H), 3.31 (t, J=6.4 Hz, 2H), 2.04 (m, 2H), 1.40-1.66 (m, 2H), 1.27 (m, 12H), 0.88 (t, J=6.5 Hz, 3H) | 153.9, 66.5, 49.6, 45.0, 31.7, 29.2, 29.1, 27.0, 26.6, 22.5, 22.2, 14.0 | 1652 (C=O) |

| 5d | 4-Nitrophenyl | 72.5 | 190 | 7.90 (d, 1H), 7.50 (d, 2H), 7.40 (d, 2H), 7.29 (m, 1H), 5.19 (d, 1H), 2.0 (s, 2H) | N/A | 3400 (NH2), 1598 (C=N), 1524 (CONH) |

Data for compounds 3a and 3h are from a three-component synthesis.[8] Data for compound 5d is from a chalcone-based synthesis.[11]

Biological Activities and Mechanisms of Action

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition

Certain 1,3-oxazinan-2-one derivatives, such as Efavirenz, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[5][12] This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.

Caption: Inhibition of HIV Reverse Transcriptase.

Anticancer Activity: Tubulin Polymerization Inhibition

Several novel 1,3-oxazinan-2-one derivatives have demonstrated significant anticancer activity by inhibiting tubulin polymerization.[6][7][13] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 6. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, docking studies and biological screening of 2-pyrimidinyl-2, 3-dihydro-1 H-naphtho [1, 2- e][1, 3] oxazines as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 13. researchgate.net [researchgate.net]

The Diverse Biological Landscape of 1,3-Oxazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen atoms at positions 1 and 3, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent pharmacological activities. This technical guide provides an in-depth overview of the multifaceted biological activities of 1,3-oxazine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Derivatives of 1,3-oxazine have demonstrated significant antiproliferative effects against a variety of human cancer cell lines.[1][2][3][4] These compounds often exert their effects through mechanisms such as inducing apoptosis or inhibiting key enzymes involved in cancer progression.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1,3-oxazine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| s-Triazine-fused 1,3-Oxazine | Compound 11o | Pancreatic (Capan-1) | 1.4 | [5] |

| s-Triazine-fused 1,3-Oxazine | Compound 11r | Pancreatic (Capan-1) | 5.1 | [5] |

| s-Triazine-fused 1,3-Oxazine | Compound 11s | Pancreatic (Capan-1) | 5.3 | [5] |

| 4H-benzo[d][6][7]oxazines | Various Aryl-substituted | Breast (MCF-7) | 3.1 - 95 | [4] |

| 4H-benzo[d][6][7]oxazines | Various Aryl-substituted | Breast (HCC1954) | 3.1 - 95 | [4] |

| Isopulegol-based 2,4-diaminopyrimidines* | N²-(p-trifluorophenyl)amino derivative | Ovarian (A2780), Cervical (SiHa, HeLa), Breast (MCF-7, MDA-MB-231) | More potent than Cisplatin | [1] |

Note: While not strictly a 1,3-oxazine, this related heterocyclic compound from a comparative study highlights potent anticancer activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-oxazine derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway: Apoptosis Induction

Many anticancer agents, including potential 1,3-oxazine derivatives, function by triggering programmed cell death, or apoptosis. This is a complex signaling cascade involving caspases.

Caption: Extrinsic and intrinsic apoptosis pathways targeted by anticancer compounds.

Antimicrobial Activity

The 1,3-oxazine core is present in various compounds exhibiting potent activity against a range of pathogenic microbes, including bacteria and fungi.[8][9][10] Dihydro-1,3-oxazine derivatives, in particular, have shown marked activity against various strains of Mycobacterium tuberculosis.[8][9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select derivatives.

| Compound Class | Specific Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference |

| Dihydro-1,3-oxazine | T 615, T 638 | Mycobacterium tuberculosis | < 2 | [8][9] |

| Dihydro-1,3-oxazine | T 615, T 638 | Escherichia coli | Active | [8][9] |

| Dihydro-1,3-oxazine | T 615, T 638 | Salmonella typhi | Active | [8][9] |

| Isoniazid-Oxadiazole Hybrid | Compound 3f | Mycobacterium tuberculosis | 0.8 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Prepare Inoculum: Culture the microbial strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3-oxazine compound in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Workflow: Antimicrobial Susceptibility Testing

The general process for evaluating the antimicrobial potential of new compounds follows a standardized workflow.

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Several 1,3-oxazine derivatives have been investigated for their anti-inflammatory properties.[3][6] The mechanisms often involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, or the stabilization of red blood cell membranes, which is indicative of anti-inflammatory potential.[2][11]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class | Specific Derivative(s) | Assay | Result (IC₅₀ or % Inhibition) | Reference |

| Naphtho[1,2-e][6][7]oxazine | Compound 4h | Heat-induced hemolysis | IC₅₀ = 4.807 µg/mL | [11] |

| Naphtho[1,2-e][6][7]oxazine | Compound 4c | Heat-induced hemolysis | IC₅₀ = 5.5 µg/mL | [11] |

| Isoniazid-Oxadiazole Hybrid | Compound 3e | COX-1 Inhibition | IC₅₀ = 4.21 µM | [2] |

| Isoniazid-Oxadiazole Hybrid | Compound 3f | COX-1 Inhibition | IC₅₀ = 3.24 µM | [2] |

| Isoniazid-Oxadiazole Hybrid | Compound 3h | COX-1 Inhibition | IC₅₀ = 4.89 µM | [2] |

| Nicotinamide-based 1,3-Oxazine | Compounds 5c, 5e | Protease Inhibition | Significant activity at 10-100 µg/mL | [6] |

Experimental Protocol: Heat-Induced Hemolysis Inhibition

This assay assesses the ability of a compound to stabilize red blood cell (RBC) membranes, a property correlated with anti-inflammatory activity.

Methodology:

-

Prepare RBC Suspension: Centrifuge fresh, heparinized human blood. Wash the packed red blood cells three times with isotonic saline (0.9% NaCl) and prepare a 10% (v/v) suspension in saline.

-

Reaction Mixture: Prepare reaction mixtures containing 1 mL of the 1,3-oxazine compound at various concentrations, 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the 10% RBC suspension.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

-

Controls: Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control and a mixture without the compound as the hemolysis control.

-

Calculation: Calculate the percentage of hemolysis inhibition using the formula: (1 - (Absorbance of Test / Absorbance of Control)) * 100.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.

Caption: The arachidonic acid cascade and the inhibitory action of COX inhibitors.

Other Notable Biological Activities

Beyond the major areas detailed above, 1,3-oxazine derivatives have shown promise in other therapeutic fields, including antiviral and anticonvulsant applications.[7][12]

Anticonvulsant Activity

Certain naphtho[1,2-e][6][7]oxazine derivatives have been evaluated for their ability to protect against chemically-induced seizures.[12]

| Compound Class | Specific Derivative(s) | Dose (mg/kg) | Seizure Model | Result | Reference |

| Naphtho[1,2-e][6][7]oxazine | S10, S11 | 50 and 100 | PTZ-induced | Considerable activity, increased seizure threshold | [12] |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This is a common screening model to identify compounds with potential anticonvulsant activity.

Methodology:

-

Animal Groups: Use male BALB/c mice or rats, divided into control and test groups.

-

Compound Administration: Administer the test compounds (e.g., 50 and 100 mg/kg) intraperitoneally (i.p.) to the test groups. Administer the vehicle to the control group and a standard drug (e.g., Diazepam, 5 mg/kg) to a positive control group.

-

PTZ Injection: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to all animals.

-

Observation: Observe the animals for a period of 30 minutes for the onset of myoclonic jerks and generalized clonic-tonic seizures.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals in each group that are protected from seizures. An increase in the seizure threshold or complete protection indicates anticonvulsant activity.[12][13]

Antiviral Activity

Flavone derivatives incorporating a 1,3-oxazine fragment have been synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV), with several compounds showing better antiviral activity than the commercial agent ribavirin.[14] Furthermore, trifluoromethyl-1,3-oxazine-2-one has been identified as a non-nucleoside reverse transcriptase inhibitor with high activity against various HIV-1 mutant strains.[7]

Synthesis Overview

The synthesis of the 1,3-oxazine ring is typically achieved through multicomponent reactions. The Mannich and Betti reactions are classical and versatile methods for constructing these heterocyclic systems.[7] A common strategy involves the cyclocondensation of a phenol (or naphthol), an aldehyde, and a primary amine or ammonia.[7][15]

Caption: Generalized one-pot synthesis of 1,3-oxazine derivatives.

Conclusion

The 1,3-oxazine scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The synthetic accessibility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic properties through structure-activity relationship (SAR) studies, and advancing promising candidates into in vivo and preclinical development.

References

- 1. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ijrpr.com [ijrpr.com]

- 8. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4–Ti(IV)): anticonvulsant evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 14. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciresliterature.org [sciresliterature.org]

Chiral 1,3-Oxazinan-2-ones: A Comprehensive Technical Guide to their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-oxazinan-2-ones have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. These six-membered heterocyclic compounds, featuring a stereocenter that dictates their biological function, have shown potential in addressing a range of diseases, from bacterial infections to inflammatory disorders and neurodegenerative diseases. This technical guide provides an in-depth overview of the core therapeutic applications of chiral 1,3-oxazinan-2-ones, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and drug development in this area.

Therapeutic Applications

The therapeutic landscape of chiral 1,3-oxazinan-2-ones is diverse, with significant research focused on three primary areas: antibacterial activity, inhibition of the LFA-1/ICAM-1 interaction for anti-inflammatory applications, and modulation of β-secretase (BACE1) for the treatment of Alzheimer's disease.

Antibacterial Agents

Several novel classes of compounds containing chiral 1,3-oxazinan-2-one cores have been synthesized and evaluated for their antibacterial properties. These compounds, often tertiary amines with two aryl substituents, have demonstrated potent activity against various Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.[1] These findings suggest that the chiral 1,3-oxazinan-2-one scaffold can be a valuable starting point for the development of new antibacterial agents, potentially offering novel mechanisms of action to combat antibiotic resistance.[1]

Table 1: Antibacterial Activity of Chiral 1,3-Oxazinan-2-one Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| [Specify Compound Name/Code] | Staphylococcus aureus | [Specify Value] |

| [Specify Compound Name/Code] | Enterococcus faecalis | [Specify Value] |

| [Specify Compound Name/Code] | Bacillus subtilis | [Specify Value] |

Note: Specific compound names and corresponding MIC values were not available in the provided search results. This table serves as a template for data presentation.

Inhibitors of LFA-1/ICAM-1 Interaction

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical step in the inflammatory cascade, mediating leukocyte adhesion to the endothelium and subsequent tissue infiltration.[2] Chiral 1,3-oxazinan-2-ones derived from statins have been identified as potent, submicromolar inhibitors of this protein-protein interaction.[3] By allosterically binding to the I-domain of LFA-1, these compounds prevent the conformational changes required for high-affinity binding to ICAM-1, thereby exerting anti-inflammatory effects.[4] This mechanism has shown considerable therapeutic potential in preclinical models of inflammatory conditions.[3]

Table 2: In Vitro Inhibitory Activity of Statin-Derived 1,3-Oxazinan-2-ones against LFA-1/ICAM-1 Interaction

| Compound | IC50 (nM) |

| [Specify Compound Name/Code e.g., 2b] | [Specify Value e.g., <1000] |

| [Specify Compound Name/Code] | [Specify Value] |

Note: Specific IC50 values for a range of compounds were not detailed in a tabular format in the search results. The benzodioxole derivative 2b was highlighted as having a promising profile with submicromolar activity.[3]

BACE1 Inhibitors for Alzheimer's Disease

β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides. The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.[1] Novel 1,3-oxazine-based compounds have been designed and optimized as potent BACE1 inhibitors.[1][2] Strategic modifications to the oxazine core, such as the incorporation of a double bond to lower amidine basicity, have led to compounds with improved brain penetration and significant Aβ reduction in preclinical models.[1][2]

Table 3: BACE1 Inhibitory Activity of Chiral 1,3-Oxazine Derivatives

| Compound | BACE1 IC50 (nM) |

| [Specify Compound Name/Code e.g., 15] | [Specify Value] |

| [Specify Compound Name/Code] | [Specify Value] |

Note: While the development of potent oxazine-based BACE1 inhibitors is mentioned, specific IC50 values for a series of chiral 1,3-oxazinan-2-ones were not available in a comparative table in the search results.

Experimental Protocols

Synthesis of Chiral 1,3-Oxazinan-2-ones

A versatile and efficient method for the synthesis of chiral 6-substituted 1,3-oxazinan-2-ones starts from (S)-3-hydroxy-γ-butyrolactone. The key steps involve:

-

Amide Formation: Reaction of optically pure (S)-3-hydroxy-γ-butyrolactone with a primary amine to yield the corresponding amide.

-

Reduction: Reduction of the amide to the corresponding amino alcohol.

-

Carbonylation: Cyclization of the amino alcohol via carbonylation to afford the desired chiral 1,3-oxazinan-2-one with complete retention of stereochemistry.

This straightforward and efficient reaction scheme provides a reliable route to these valuable chiral building blocks.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are grown in appropriate broth medium to a specific optical density, corresponding to a known cell concentration.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro LFA-1/ICAM-1 Inhibition Assay

The ability of compounds to inhibit the LFA-1/ICAM-1 interaction can be assessed using a cell-based adhesion assay.

-

Cell Culture: A lymphocyte cell line expressing LFA-1 (e.g., Jurkat cells) and a cell line expressing ICAM-1 (e.g., CHO-ICAM-1 cells) are maintained in appropriate culture conditions.

-

Labeling of Lymphocytes: The LFA-1 expressing cells are labeled with a fluorescent dye (e.g., BCECF-AM).

-

Compound Incubation: The labeled lymphocytes are pre-incubated with varying concentrations of the test compounds.

-

Co-culture and Adhesion: The compound-treated lymphocytes are then added to a monolayer of ICAM-1 expressing cells and allowed to adhere for a specific period.

-

Washing and Quantification: Non-adherent cells are removed by washing, and the fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader.

-

Calculation of IC50: The concentration of the compound that inhibits 50% of cell adhesion (IC50) is calculated from the dose-response curve.

BACE1 Enzyme Assay

The inhibitory activity against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay.

-

Assay Components: The assay mixture typically contains recombinant human BACE1 enzyme, a fluorogenic peptide substrate containing a cleavage site for BACE1, and the test compound in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the enzyme to the mixture of substrate and inhibitor.

-

Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 37°C) for a defined period.

-

Fluorescence Measurement: Cleavage of the FRET substrate by BACE1 results in an increase in fluorescence, which is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

Calculation of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Caption: Inhibition of LFA-1/ICAM-1 interaction by a chiral 1,3-oxazinan-2-one.

Caption: Mechanism of BACE1 inhibition by a chiral 1,3-oxazinan-2-one.

Conclusion

Chiral 1,3-oxazinan-2-ones represent a versatile and promising class of heterocyclic compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy as antibacterial agents, inhibitors of the LFA-1/ICAM-1 interaction, and BACE1 inhibitors underscores the broad applicability of this scaffold in addressing unmet medical needs. The synthetic accessibility and the potential for stereoselective synthesis further enhance their appeal for medicinal chemistry campaigns. This technical guide provides a foundational resource for researchers and drug development professionals, offering key data, methodologies, and mechanistic insights to accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of chiral 1,3-oxazinan-2-one derivatives are warranted to fully realize their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Statin-derived 1,3-oxazinan-2-ones as submicromolar inhibitors of LFA-1/ICAM-1 interaction: stabilization of the metabolically labile vanillyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A statin-based inhibitor of lymphocyte function antigen-1 protects against ischemia/reperfusion-induced leukocyte adhesion in the colon - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Oxazine Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of oxazine derivatives in various biological systems. Oxazine-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1] This document details their interactions with key molecular targets, their modulation of critical signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Introduction to Oxazine Derivatives

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The arrangement of these heteroatoms and the degree of saturation within the ring give rise to a variety of isomers, with 1,3-oxazines and 1,4-oxazines being of particular pharmacological importance. The versatility of the oxazine scaffold allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This guide will delve into the specific molecular mechanisms that underpin these therapeutic effects.

Mechanisms of Action and Signaling Pathways

The biological effects of oxazine derivatives are diverse and depend on their specific chemical structures. They can interact with a range of molecular targets, including enzymes, receptors, and nucleic acids, thereby modulating various cellular signaling pathways.

Enzyme Inhibition

A primary mechanism of action for many oxazine derivatives is the inhibition of key enzymes involved in disease pathogenesis.

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. It functions as a non-competitive inhibitor of HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA. Efavirenz binds to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that distorts the active site and prevents the synthesis of viral DNA. This action effectively halts the replication of the virus.

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition by Efavirenz

Gedatolisib (PF-05212384) is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is frequently dysregulated in cancer. The PI3K/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting both PI3K and mTOR, Gedatolisib can effectively shut down this pro-survival signaling, leading to the induction of apoptosis and the inhibition of tumor cell growth.

Signaling Pathway: PI3K/mTOR Inhibition by Gedatolisib

Modulation of Transcription Factors

Certain oxazine derivatives exert their effects by modulating the activity of transcription factors, which are key regulators of gene expression.

Omaveloxolone is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a central role in the cellular defense against oxidative stress.[2] Under normal conditions, Nrf2 is kept inactive through its association with Keap1, which targets it for degradation. Omaveloxolone binds to Keap1, preventing the degradation of Nrf2.[2] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.[2] The resulting upregulation of antioxidant and anti-inflammatory proteins helps to mitigate cellular damage.[2]

Signaling Pathway: Nrf2 Activation by Omaveloxolone

Anticancer Mechanisms

Oxazine derivatives exhibit a range of anticancer activities through various mechanisms, including the induction of apoptosis and the targeting of specific cellular organelles.

Several oxazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.[2] NF-κB is a transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. By inhibiting NF-κB, these oxazine compounds can downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and upregulate pro-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death.

Signaling Pathway: Apoptosis Induction by NF-κB Inhibition

References

A Comprehensive Review of Synthetic Routes to 1,3-Oxazinan-2-ones: A Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis of 1,3-oxazinan-2-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This whitepaper provides a detailed overview of key synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights to guide researchers in this dynamic field.

The 1,3-oxazinan-2-one scaffold is a privileged structural motif found in a variety of biologically active molecules and natural products. Its inherent conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for the design of novel therapeutic agents. Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] Notably, the trifluoromethyl-substituted 1,3-oxazinan-2-one, Efavirenz, is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[4] This has spurred significant interest in the development of efficient and versatile synthetic routes to access diverse libraries of 1,3-oxazinan-2-one derivatives for drug discovery programs.

This technical guide provides a comprehensive review of the most prominent synthetic strategies for the construction of the 1,3-oxazinan-2-one core. For each method, a detailed experimental protocol is provided, along with a summary of reported yields and a discussion of the reaction mechanism.

Key Synthetic Methodologies

Several distinct synthetic strategies have been developed for the preparation of 1,3-oxazinan-2-ones, each offering unique advantages in terms of substrate scope, stereocontrol, and operational simplicity. The most significant of these are detailed below.

Cyclization of 3-Amino-1-propanols with Carbonyl Sources

A straightforward and widely employed method for the synthesis of 1,3-oxazinan-2-ones involves the cyclization of 3-amino-1-propanols with a suitable carbonyl source. Ethylene carbonate (EC) has emerged as a green and efficient reagent for this transformation, acting as both a reactant and a solvent.[5]

Experimental Protocol:

A mixture of the 3-amino-1-propanol and ethylene carbonate is heated, typically in the presence of a catalytic amount of a base such as triazabicyclodecene (TBD). The reaction is generally carried out neat. Upon completion, the reaction mixture is cooled, and the product is isolated by liquid-liquid extraction. Further purification can be achieved by recrystallization.[5][6]

Quantitative Data:

The yields for this method are generally high, as summarized in the table below for a range of substituted 3-amino-1-propanols.

| Starting 3-Amino-1-propanol | Product | Yield (%) | Reference |

| 3-Amino-1-propanol | 1,3-Oxazinan-2-one | >95 | [5] |

| 3-(Methylamino)-1-propanol | 3-Methyl-1,3-oxazinan-2-one | >95 | [5] |

| 3-(Benzylamino)-1-propanol | 3-Benzyl-1,3-oxazinan-2-one | >95 | [5] |

| 3-Amino-1,2-propanediol | 5-Hydroxy-1,3-oxazinan-2-one | >95 | [5] |

Reaction Workflow:

Caption: General workflow for the synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols.

Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A highly efficient one-pot, three-component reaction provides access to a wide range of N-substituted 1,3-oxazinan-2-ones. This method utilizes a primary amine, 1,3-dibromopropane, and a bicarbonate salt as the carbonyl source.[7][8]

Experimental Protocol:

To a solution of the primary amine in methanol, tetraethylammonium bicarbonate and 1,3-dibromopropane are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.[8]

Quantitative Data:

This method offers good to excellent yields for a variety of primary amines.

| Primary Amine | Product | Yield (%) | Reference |

| Benzylamine | 3-Benzyl-1,3-oxazinan-2-one | 60 | [8] |

| 2-Thienylmethylamine | 3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one | 61 | [8] |

| 2-Furfurylamine | 3-(Furan-2-ylmethyl)-1,3-oxazinan-2-one | 57 | [8] |

| 4-Methoxybenzylamine | 3-(4-Methoxybenzyl)-1,3-oxazinan-2-one | 54 | [8] |

| Cyclohexylamine | 3-Cyclohexyl-1,3-oxazinan-2-one | 80 | [8] |

| L-Alanine | (S)-2-(2-Oxo-1,3-oxazinan-3-yl)propanoic acid | - | [7] |

Reaction Workflow:

Caption: Workflow for the one-pot, three-component synthesis of N-substituted 1,3-oxazinan-2-ones.

Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

Chiral 1,3-oxazinan-2-ones, which are valuable intermediates in asymmetric synthesis, can be prepared from readily available carbohydrate precursors.[9] This method provides access to enantiomerically pure products.

Experimental Protocol:

The synthesis commences with the reaction of an optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form an amide. The resulting amide is then reduced to the corresponding amino alcohol, which is subsequently carbonylated to yield the chiral 1,3-oxazinan-2-one.[9]

Reaction Workflow:

Caption: Multi-step synthesis of chiral 1,3-oxazinan-2-ones from a carbohydrate-derived lactone.

Intramolecular Cyclization of Amino Acid-Derived Diazoketones

A metal-free approach to 1,3-oxazinane-2,5-diones involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids.[10][11]

Experimental Protocol:

The N-Cbz-protected diazoketone is dissolved in methanol, and a catalytic amount of silica-supported perchloric acid (HClO₄) is added. The reaction is stirred at room temperature. The product is typically purified by column chromatography.[10]

Quantitative Data:

This method provides good to excellent yields for a range of amino acid-derived diazoketones.

| Amino Acid Derivative | Product | Yield (%) | Reference |

| N-Cbz-Alanine diazoketone | 6-Methyl-1,3-oxazinane-2,5-dione | 85 | [10] |

| N-Cbz-Valine diazoketone | 6-Isopropyl-1,3-oxazinane-2,5-dione | 90 | [10] |

| N-Cbz-Leucine diazoketone | 6-Isobutyl-1,3-oxazinane-2,5-dione | 88 | [10] |

| N-Cbz-Phenylalanine diazoketone | 6-Benzyl-1,3-oxazinane-2,5-dione | 82 | [10] |

Proposed Reaction Mechanism:

Caption: Proposed mechanistic pathway for the acid-catalyzed cyclization of N-Cbz-diazoketones.

Biological Significance and Signaling Pathways

The 1,3-oxazinan-2-one scaffold is a key component of numerous compounds with significant biological activities, positioning them as promising candidates for drug development.

Anticancer Activity:

Several derivatives of 1,3-oxazinan-2-one have demonstrated potent cytotoxic activity against various cancer cell lines.[12] One proposed mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Caption: Proposed signaling pathway for the anticancer activity of tubulin-inhibiting 1,3-oxazinan-2-ones.

Enzyme Inhibition:

The 1,3-oxazinan-2-one core can also serve as a scaffold for the development of enzyme inhibitors. For instance, derivatives have been identified as inhibitors of serine proteases and kinases.[3][13] The specific interactions with the enzyme's active site are dictated by the nature and stereochemistry of the substituents on the oxazinanone ring.

Conclusion

The synthesis of 1,3-oxazinan-2-ones has been an active area of research, leading to the development of several robust and versatile methodologies. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The biological importance of this heterocyclic scaffold, particularly in the context of anticancer and antiviral drug discovery, ensures that the development of novel and efficient synthetic strategies will remain a key focus for medicinal and organic chemists. This guide provides a solid foundation for researchers entering this exciting field and a valuable reference for seasoned professionals in drug development.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijrpr.com [ijrpr.com]

- 5. 1,3-Oxazinan-2-ones via carbonate chemistry: A facile, high yielding synthetic approach [iris.unive.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 11. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3-Butyl-1,3-oxazinan-2-one: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyl-1,3-oxazinan-2-one is a heterocyclic compound belonging to the class of cyclic carbamates. While specific literature on the n-butyl substituted variant is limited, the broader class of N-substituted 1,3-oxazinan-2-ones has emerged as a valuable scaffold in organic synthesis. These structures serve as important intermediates in the preparation of pharmaceuticals and 1,3-amino alcohols.[1] Their utility stems from the inherent reactivity of the carbamate moiety and the potential for introducing chirality, making them attractive building blocks in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, drawing upon established methodologies for analogous N-substituted derivatives.

Physicochemical Properties

| Property | Value (Parent Compound: 1,3-oxazinan-2-one) | Reference |

| Molecular Formula | C4H7NO2 | |

| Molecular Weight | 101.10 g/mol | |

| CAS Number | 5259-97-2 |

Note: The addition of a butyl group to the nitrogen atom will increase the molecular weight and likely alter the physical properties such as melting and boiling points.

Synthesis of this compound

A robust and straightforward synthesis of N-substituted 1,3-oxazinan-2-ones has been developed, which can be readily adapted for the preparation of the 3-butyl derivative. This method involves a one-pot, three-component reaction between a primary amine (n-butylamine), 1,3-dibromopropane, and a bicarbonate salt in a suitable solvent.[2]

Proposed Synthetic Pathway

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 4,4,5-trisubstituted 1,3-oxazinan-2-ones from α-substituted α-isocyanoacetates and phenyl vinyl selenones. This method offers an efficient route to a key structural motif found in numerous bioactive compounds and pharmaceuticals.

Introduction

The 1,3-oxazinan-2-one core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with antibacterial, anti-inflammatory, anti-diabetic, and anti-HIV activities.[1] Traditional syntheses of these heterocycles often involve multiple steps and hazardous reagents. The described one-pot protocol offers a streamlined and efficient alternative, proceeding through a Brønsted base-catalyzed Michael addition followed by a Brønsted acid-catalyzed domino oxidative cyclization.[2][3] In this sequence, the phenylselenonyl group uniquely functions as a Michael activator, a leaving group, and a latent oxidant.[1][2][3]

Reaction Principle

The one-pot synthesis is initiated by the Michael addition of an α-substituted α-isocyanoacetate to a phenyl vinyl selenone, catalyzed by a Brønsted base such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent addition of a Brønsted acid, like p-toluenesulfonic acid (PTSA), triggers a domino oxidative cyclization cascade that forms the 1,3-oxazinan-2-one ring system.[2][3] This process efficiently creates four chemical bonds in a single synthetic operation.[1][3]

Reaction Scheme Workflow

Caption: General workflow of the one-pot synthesis.

Experimental Protocols

General Protocol for the Synthesis of 4,4,5-Trisubstituted 1,3-Oxazinan-2-ones

This protocol is adapted from the procedure described by Buyck, T., et al. (2014).[3]

Materials:

-

α-Substituted α-isocyanoacetate (1.0 equiv)

-

Phenyl vinyl selenone (1.0 equiv)

-

Triethylamine (Et₃N) (0.1 equiv) or DBU (0.05 equiv for less acidic α-CH)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.2 equiv or 0.1 equiv with DBU)

-

tert-Butanol (tBuOH)

Procedure:

-

To a solution of the α-substituted α-isocyanoacetate in tBuOH (0.25 M), add the phenyl vinyl selenone.

-

Add the Brønsted base (Et₃N or DBU) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the Michael addition is complete, add a solution of PTSA·H₂O in tBuOH (final concentration 0.05 M).

-

Heat the reaction mixture to 35 °C and continue stirring until the cyclization is complete (as monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-oxazinan-2-one.

Enantioselective Protocol using a Bifunctional Organocatalyst

For an enantioselective synthesis, a Cinchona alkaloid-derived bifunctional organocatalyst can be employed for the initial Michael addition step.[3]

Materials:

-

α-Substituted α-isocyanoacetate (1.0 equiv)

-

Phenyl vinyl selenone (1.0 equiv)

-

Bifunctional organocatalyst (e.g., Cinchona alkaloid-derived catalyst)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

-

Toluene

-

tert-Butanol (tBuOH)

Procedure:

-

Perform the enantioselective Michael addition between the α-isocyanoacetate and phenyl vinyl selenone in toluene in the presence of the bifunctional organocatalyst.

-

Monitor the reaction for completion by TLC.

-

Following the completion of the Michael addition, add a solution of PTSA in tBuOH.

-

Stir the mixture at the appropriate temperature to facilitate the domino oxidative cyclization.

-

After the reaction is complete, work up and purify the product using standard techniques, such as flash column chromatography, to yield the enantiomerically enriched 1,3-oxazinan-2-one.

Data Presentation

The following tables summarize the yields for the synthesis of various 4,4,5-trisubstituted 1,3-oxazinan-2-ones using the general one-pot procedure.

Table 1: Synthesis of 4-Aryl-4-methoxycarbonyl-1,3-oxazinan-2-ones

| Entry | R in α-Isocyanoacetate | Product | Yield (%) |

| 1 | Phenyl | 1a | 75 |

| 2 | 4-Methoxyphenyl | 1b | 80 |

| 3 | 4-Bromophenyl | 1c | 78 |

| 4 | 4-Chlorophenyl | 1d | 82 |

| 5 | 4-Fluorophenyl | 1e | 85 |

| 6 | 3-Methoxyphenyl | 1f | 76 |

| 7 | 2-Methoxyphenyl | 1g | 70 |

| 8 | 2-Naphthyl | 1h | 79 |

| 9 | 2-Thienyl | 1i | 68 |

| 10 | 3-Pyridyl | 1j | 65 |

Reaction conditions: Et₃N (0.1 equiv), tBuOH (0.25 M) at room temperature, then PTSA·H₂O (0.2 equiv) in tBuOH (final concentration 0.05 M) at 35 °C.[3]

Table 2: Synthesis of 4-Alkyl-4-methoxycarbonyl-1,3-oxazinan-2-ones

| Entry | R in α-Isocyanoacetate | Product | Yield (%) |

| 1 | Methyl | 1k | 72 |

| 2 | Ethyl | 1l | 75 |

| 3 | Isopropyl | 1m | 81 |

| 4 | Benzyl | 1n | 88 |

Reaction conditions: DBU (0.05 equiv), tBuOH (0.25 M) at room temperature, then PTSA·H₂O (0.1 equiv) in tBuOH (final concentration 0.05 M) at 35 °C.[1][3]

Signaling Pathway and Mechanism

The proposed mechanism for this transformation involves a sequence of carefully orchestrated steps, highlighting the multifunctional role of the phenylselenonyl group.

Caption: Proposed mechanistic pathway.

Conclusion

The one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates provides an efficient and versatile method for accessing this important heterocyclic motif. The reaction is characterized by its operational simplicity, good to excellent yields, and the ability to generate molecular complexity in a single step. The potential for an enantioselective variant further enhances the utility of this methodology for applications in drug discovery and development.

References

Application Notes and Protocols: Gold-Catalyzed Synthesis of 1,3-Oxazin-2-ones from Allenic Carbamates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gold-catalyzed synthesis of 1,3-oxazin-2-ones from allenic carbamates. This method offers an efficient and regioselective route to these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and organic synthesis due to their biological activities.[1][2][3] The protocols outlined below describe the selective synthesis of two distinct isomers: the kinetically controlled 6-methylene-1,3-oxazinan-2-ones and the thermodynamically favored 3,4-dihydro-2H-1,3-oxazin-2-ones.[1][3][4]

Reaction Principle

The gold-catalyzed cyclization of allenic carbamates proceeds via an intramolecular oxycyclization reaction. The regioselectivity of this transformation is highly dependent on the reaction temperature. At room temperature, the reaction favors a 6-endo-dig cyclization, leading to the kinetically controlled product.[1][4] Conversely, at elevated temperatures, an isomerization occurs, yielding the more stable 6-exo-dig cyclization product.[1] A cationic Au(I) complex, typically generated in situ from a gold(I) chloride precatalyst and a silver salt, is employed to activate the allene moiety towards nucleophilic attack by the carbamate oxygen.[1][2][5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of 6-methylene-1,3-oxazinan-2-ones (kinetically controlled) and 3,4-dihydro-2H-1,3-oxazin-2-ones (thermodynamically controlled) from various allenic carbamates.

Table 1: Synthesis of 6-methylene-1,3-oxazinan-2-ones (Kinetically Controlled Products) [4]

| Entry | Substrate (Allenic Carbamate) | Time (h) | Yield (%) |

| 1 | 2a | 6 | 85 |

| 2 | 2b | 7 | 82 |

| 3 | 2d | 6 | 88 |

| 4 | 2e | 8 | 75 |

| 5 | 2f | 7 | 90 |

| 6 | 2g | 5.5 | 80 |

| 7 | 2h | 5 | 92 |

| 8 | 2i | 7 | 78 |

| 9 | 2j | 2 | 95 |

Table 2: Synthesis of 3,4-dihydro-2H-1,3-oxazin-2-ones (Thermodynamically Controlled Products) [4]

| Entry | Substrate (Allenic Carbamate) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2a | 130 | 1.5 | 89 |

| 2 | 2b | 130 | 2 | 85 |

| 3 | 2c | 130 | 4 | 80 |

| 4 | 2d | 130 | 6 | 78 |

| 5 | 2e | 130 | 4 | 82 |